Cas no 3620-18-6 (3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers)
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Furanone,3-acetyldihydro-5-methyl-
- 3-acetyl-5-methyloxolan-2-one
- 2-acetyl-4-methyl-butyrolactone
- 3-acetyl-5-methyl-dihydro-2(3H)-furanone
- 3-acetyl-5-methyldihydro-2-furanone
- 3-acetyl-5-methyldihydrofuran-2(3h)-one
- 3-acetyl-5-methyldihydrofuran-2-(3H)-one
- 3-acetyl-5-methyltetrahydrofuran-2-one
- 3-Acetyldihydro-5-methylfuran-2(3H)-one
- AC1L3ZDO
- AC1Q6HCF
- CTK4H6072
- EINECS 222-816-8
- NSC46347
- SureCN3611593
- 3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers
- CS-0231888
- 3620-18-6
- 3-acetyl-5-methyldihydro-2(3H)-furanone
- SCHEMBL3611593
- starbld0022836
- NSC 46347
- NSC-46347
- NS00047078
- EN300-125731
- DTXSID60957602
- PNRIRUUSCZDXEP-UHFFFAOYSA-N
- AKOS015904673
-
- Inchi: 1S/C7H10O3/c1-4-3-6(5(2)8)7(9)10-4/h4,6H,3H2,1-2H3
- InChI Key: PNRIRUUSCZDXEP-UHFFFAOYSA-N
- SMILES: O1C(C(C(C)=O)CC1C)=O
Computed Properties
- Exact Mass: 142.063
- Monoisotopic Mass: 142.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.114
- Boiling Point: 281.5°Cat760mmHg
- Flash Point: 124.4°C
- Refractive Index: 1.447
- PSA: 43.37
- LogP: 0.52700
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-125731-0.05g |
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers |
3620-18-6 | 95% | 0.05g |
$66.0 | 2023-06-08 | |
| Enamine | EN300-125731-0.1g |
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers |
3620-18-6 | 95% | 0.1g |
$98.0 | 2023-06-08 | |
| Enamine | EN300-125731-0.25g |
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers |
3620-18-6 | 95% | 0.25g |
$142.0 | 2023-06-08 | |
| Enamine | EN300-125731-0.5g |
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers |
3620-18-6 | 95% | 0.5g |
$271.0 | 2023-06-08 | |
| Enamine | EN300-125731-1.0g |
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers |
3620-18-6 | 95% | 1g |
$371.0 | 2023-06-08 | |
| Enamine | EN300-125731-2.5g |
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers |
3620-18-6 | 95% | 2.5g |
$726.0 | 2023-06-08 | |
| Enamine | EN300-125731-5.0g |
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers |
3620-18-6 | 95% | 5g |
$1075.0 | 2023-06-08 | |
| Enamine | EN300-125731-10.0g |
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers |
3620-18-6 | 95% | 10g |
$1593.0 | 2023-06-08 | |
| Enamine | EN300-125731-50mg |
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers |
3620-18-6 | 95.0% | 50mg |
$66.0 | 2023-10-02 | |
| Enamine | EN300-125731-100mg |
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers |
3620-18-6 | 95.0% | 100mg |
$98.0 | 2023-10-02 |
3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers Related Literature
-
1. Synthesis of single isomers (E or Z) of protected γ,δ-unsaturated ketones by the Horner-Wittig reactionChristopher A. Cornish,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1985 2585
Additional information on 3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers
3-Acetyl-5-Methyloxolan-2-One, Mixture of Diastereomers (CAS No. 3620-18-6): A Comprehensive Overview
3-Acetyl-5-methyloxolan-2-one, a mixture of diastereomers (CAS No. 3620-18-6), is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as δ-valerolactone or γ-butyrolactone, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules and its potential therapeutic properties.
The 3-acetyl-5-methyloxolan-2-one molecule is characterized by its cyclic ester structure, which consists of a five-membered ring with an acetyl group and a methyl group attached to specific carbon atoms. This unique structural configuration imparts the compound with distinct chemical and physical properties, making it an essential building block in the synthesis of complex organic molecules.
Recent advancements in the field of organic synthesis have highlighted the importance of 3-acetyl-5-methyloxolan-2-one in the development of novel pharmaceuticals. Researchers have explored its use as an intermediate in the synthesis of drugs targeting various diseases, including cancer, neurodegenerative disorders, and metabolic conditions. The ability to control the stereochemistry of this compound through selective synthesis methods has further enhanced its utility in drug discovery and development.
In the context of medicinal chemistry, 3-acetyl-5-methyloxolan-2-one has been studied for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The 3-acetyl-5-methyloxolan-2-one molecule can be modified to create prodrugs that improve drug delivery, enhance bioavailability, and reduce side effects. This approach has shown promise in improving the therapeutic index of several existing drugs.
One notable application of 3-acetyl-5-methyloxolan-2-one is in the synthesis of antiviral agents. Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism by which these derivatives exert their antiviral effects is not yet fully understood, but it is believed to involve inhibition of viral replication and modulation of host cell signaling pathways.
In addition to its pharmaceutical applications, 3-acetyl-5-methyloxolan-2-one has also found use in the development of agrochemicals. Researchers have explored its potential as a biopesticide due to its ability to disrupt insect development and reproduction. This property makes it a promising candidate for the development of environmentally friendly pest control solutions.
The synthesis of 3-acetyl-5-methyloxolan-2-one can be achieved through various methods, including catalytic hydrogenation, ring-opening reactions, and cyclization processes. Recent advancements in green chemistry have led to the development of more sustainable and environmentally friendly synthetic routes for this compound. These methods often involve the use of catalysts derived from renewable resources and minimize the generation of hazardous byproducts.
From a safety perspective, 3-acetyl-5-methyloxolan-2-one is generally considered safe when handled under appropriate conditions. However, like many organic compounds, it should be stored and used following standard laboratory safety protocols to prevent exposure and ensure safe handling.
In conclusion, 3-acetyl-5-methyloxolan-2-one, a mixture of diastereomers (CAS No. 3620-18-6), is a versatile compound with significant potential in various fields, including pharmaceutical research, agrochemical development, and organic synthesis. Its unique structural properties and diverse applications make it an important molecule for ongoing scientific investigation and innovation.
3620-18-6 (3-acetyl-5-methyloxolan-2-one, Mixture of diastereomers) Related Products
- 517-23-7(2-Acetylbutyrolactone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)